(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties
(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties
An In-depth Technical Guide to (2,6-Difluorophenyl)thiourea (CAS 59772-31-5) for Advanced Research and Development
Foreword
Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of (2,6-Difluorophenyl)thiourea. As a fluorinated aromatic thiourea, this compound represents a key building block and a pharmacophore of significant interest in contemporary medicinal chemistry. Its unique electronic properties, conferred by the difluorophenyl moiety, make it a compelling candidate for investigation in various therapeutic areas. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, biological potential, and safe handling, grounded in authoritative sources.
Core Chemical Identity and Physicochemical Properties
(2,6-Difluorophenyl)thiourea, registered under CAS number 59772-31-5, is a solid organic compound distinguished by a thiourea core functional group attached to a 2,6-difluorinated phenyl ring.[1][2][3] The strategic placement of two highly electronegative fluorine atoms ortho to the point of attachment has profound implications for the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in drug design.
Structural and Molecular Data
The fundamental characteristics of (2,6-Difluorophenyl)thiourea are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59772-31-5 | [1][2][3] |
| Molecular Formula | C₇H₆F₂N₂S | [2][3] |
| Molecular Weight | 188.20 g/mol | [1][2][3] |
| Linear Formula | F₂C₆H₃NHCSNH₂ | [1] |
| Physical Form | Solid / Powder | [1][4] |
| Purity | Typically ≥97% | [1][2] |
| InChI | 1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | [1][4] |
| InChI Key | AWPKXPUZILRUDJ-UHFFFAOYSA-N | [1][4] |
| SMILES | NC(=S)Nc1c(F)cccc1F | [1] |
| TPSA | 38.05 Ų | [2] |
| LogP | 1.6203 | [2] |
Synthesis and Structural Elucidation
While specific, detailed synthetic procedures for (2,6-Difluorophenyl)thiourea are proprietary or found within patent literature, its structure allows for a logical deduction of its synthesis based on established organic chemistry principles for thiourea derivatives.[5][6]
General Synthesis Protocol
The most direct and common method for synthesizing N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocarbonyl. A highly plausible route is the reaction of 2,6-difluoroaniline with an isothiocyanate precursor.
Step-by-Step Methodology:
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Precursor Preparation: The synthesis begins with the activation of a thiocyanate salt (e.g., ammonium or potassium thiocyanate) with an acyl chloride (like benzoyl chloride) to form an in-situ acyl isothiocyanate.
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Nucleophilic Addition: 2,6-difluoroaniline, dissolved in a suitable aprotic solvent (e.g., acetone or acetonitrile), is added to the reaction mixture. The primary amine of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
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Intermediate Formation: This addition forms an N-benzoyl-N'-(2,6-difluorophenyl)thiourea intermediate.
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Hydrolysis: The intermediate is then subjected to mild alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the benzoyl protecting group, yielding the final product, (2,6-Difluorophenyl)thiourea.
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Purification: The crude product is isolated by filtration and purified, typically through recrystallization from a solvent system like ethanol/water, to achieve high purity.
Synthesis Workflow Diagram
Caption: Generalized synthetic pathway for (2,6-Difluorophenyl)thiourea.
Spectroscopic Characterization
Confirmation of the molecular structure would be achieved through standard spectroscopic methods. While specific data is not publicly available, the expected spectral features include:
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¹H-NMR: Signals corresponding to the aromatic protons on the difluorophenyl ring and distinct, exchangeable peaks for the -NH and -NH₂ protons of the thiourea moiety.
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¹³C-NMR: A characteristic signal for the thiocarbonyl (C=S) carbon, typically found downfield, along with signals for the aromatic carbons, showing splitting patterns due to fluorine coupling.
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¹⁹F-NMR: A singlet or multiplet corresponding to the two equivalent fluorine atoms on the phenyl ring.
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FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-F stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 188.20.
Chemical Reactivity and Mechanistic Considerations
The thiourea functional group is the center of the molecule's reactivity. It exhibits thione-thiol tautomerism, although the thione form is generally more stable.[7] This equilibrium is crucial as the thiol tautomer can participate in reactions typical of thiols, such as alkylation at the sulfur atom.
Caption: Thione-thiol tautomerism in thiourea derivatives.
The nucleophilic nature of the nitrogen and sulfur atoms makes (2,6-Difluorophenyl)thiourea an excellent precursor for synthesizing various heterocyclic systems, which are prevalent scaffolds in many approved drugs.
Applications in Drug Discovery and Development
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8][9] The inclusion of fluorine atoms, as in this compound, often enhances metabolic stability and binding affinity.
Potential Therapeutic Areas
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Antitubercular Agents: (2,6-Difluorophenyl)thiourea has been specifically identified as a building block used in the preparation of anti-tubercular agents.[] This suggests its potential as a scaffold for developing new drugs to combat Mycobacterium tuberculosis.
-
Enzyme Inhibition and Oncology: A molecular docking study has investigated the binding of 1-(2,6-difluorophenyl)thiourea within the active site of Glutathione Reductase (GR).[11] GR is a critical enzyme in maintaining cellular redox balance, and its inhibition is a validated strategy in cancer therapy, as many cancer cells exhibit high levels of oxidative stress. The study suggests that this compound could serve as a lead for developing novel GR inhibitors.[11]
-
General Kinase Inhibition: The broader class of difluorophenyl-substituted compounds are of significant interest in medicinal chemistry as potential kinase inhibitors, where they can probe ATP-binding sites.[12]
Logic Diagram of Therapeutic Potential
Caption: Potential drug discovery applications of (2,6-Difluorophenyl)thiourea.
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is mandatory when handling (2,6-Difluorophenyl)thiourea. The compound is classified as acutely toxic if swallowed.
Hazard Identification and Classification
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| WGK (Germany) | WGK 3 (highly hazardous for water) | [1] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Use a dust mask (type N95 or equivalent) to avoid inhalation.[1][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[13]
-
Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Store locked up.[13]
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]
-
If on Skin: Wash with plenty of soap and water.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- 1. (2,6-二氟苯基)硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. (2,6-Difluorophenyl)thiourea | CymitQuimica [cymitquimica.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. (2,4-Difluorophenyl)thiourea | Research Chemical [benchchem.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 59772-31-5|1-(2,6-Difluorophenyl)thiourea|BLD Pharm [bldpharm.com]
